![molecular formula C11H16N2O4S B2565795 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 940271-54-5](/img/structure/B2565795.png)
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid
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Description
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Immunosensors for Calcium-Binding Proteins
- Researchers have developed a novel immunosensor using PPepx-modified single-walled carbon nanotube (SWCNT) conductive polymer nanocomposites. This disposable immunosensor demonstrates remarkable sensitivity in detecting calreticulin (CALR), a calcium-binding protein found in human serum . The manufacturing process involves electrodepositing SWCNTs onto low-cost, disposable indium tin oxide (ITO) electrodes and subsequently polymerizing PPepx. The resulting nanocomposite layer effectively captures CALR molecules. Under optimal conditions, this biosensor linearly detects CALR concentrations within the range of 0.015–60 pg/mL, with an impressively low detection limit (4.6 fg/mL) and excellent sensitivity (0.43 kΩ pg⁻¹ mL⁻² cm⁻²). Clinically, this system provides reliable quantification of CALR levels in human serum.
Anti-Tumoral Effects
- PPepx derivatives, such as (1H-pyrrol-1-yl)methyl-1H-benzoimidazole, have shown anti-tumoral effects. These compounds were evaluated for their impact on tumor cell viability. Notably, they exhibited cytotoxicity against tongue squamous cell carcinoma (CAL 27) and pharynx squamous cell carcinoma (FaDu) cell lines while sparing normal somatic cells .
Antimicrobial Potential
- Some PPepx derivatives, including compounds 1a and 1b, demonstrated good antimicrobial potential. These findings suggest their possible use in combating microbial infections .
Antifungal Activity
- The electrostatic properties of PPepx derivatives, particularly those containing an indazole ring, contribute to their antifungal activity. Electropositivity enhances their effectiveness against fungal pathogens .
properties
IUPAC Name |
1-(1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-5-4-10(8-12)18(16,17)13-6-2-9(3-7-13)11(14)15/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDEWHCTFCURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid |
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